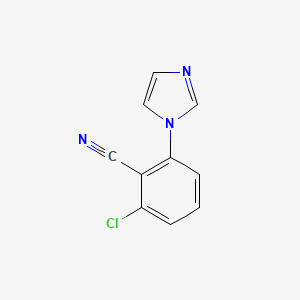

2-Chloro-6-(1H-imidazol-1-YL)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-9-2-1-3-10(8(9)6-12)14-5-4-13-7-14/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOLVZHNEDDOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369397 | |

| Record name | 2-chloro-6-(1H-imidazol-1-yl)benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287176-53-8 | |

| Record name | 2-chloro-6-(1H-imidazol-1-yl)benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(1H-imidazol-1-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Quantum Chemical Investigations of 2 Chloro 6 1h Imidazol 1 Yl Benzonitrile

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Determination

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine the optimized molecular geometry and various electronic properties of 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile.

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. For organic molecules containing heteroatoms like nitrogen and chlorine, a variety of functionals and basis sets have been successfully applied in the literature.

A common and well-validated approach involves the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact Hartree-Fock exchange. mdpi.comnih.gov Other functionals like the M06-2X, known for its good performance with non-covalent interactions, or ωB97XD, which includes dispersion corrections, are also suitable choices. nih.govnih.gov

The selection of a basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. mdpi.comnih.govplos.org The inclusion of polarization functions (d,p) allows for the description of non-spherical electron density distributions, which is important for accurately representing bonding in molecules like this compound. The diffuse functions (++) are beneficial for describing anions and systems with lone pairs. For instance, studies on similar benzimidazole (B57391) derivatives have successfully employed the B3LYP/6-311G(d,p) level of theory for geometry optimization and electronic property calculations. researchgate.net

A representative selection of functionals and basis sets for the study of this compound is presented in the table below.

| Functional | Basis Set | Key Features |

| B3LYP | 6-31G(d,p) | A widely used hybrid functional providing a good balance of accuracy and efficiency. mdpi.comnih.gov |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional, good for main-group thermochemistry and noncovalent interactions. nih.gov |

| ωB97XD | 6-311++G(d,p) | A long-range corrected functional with empirical dispersion, suitable for systems with potential intramolecular interactions. nih.govplos.org |

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. This is achieved through a process of geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. For this compound, a key structural feature is the dihedral angle between the phenyl ring and the imidazole (B134444) ring. The optimization process would explore the potential energy surface to identify the conformation with the lowest energy.

The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the chosen computational method. researchgate.net In the absence of experimental data, the calculated values provide a reliable prediction of the molecular structure.

Below is a table of predicted equilibrium geometric parameters for this compound, based on DFT calculations at the B3LYP/6-311G(d,p) level of theory, which is commonly used for similar heterocyclic compounds. researchgate.net

| Parameter | Description | Predicted Value |

| C-Cl Bond Length | Bond distance between the chlorine atom and the phenyl ring. | ~1.74 Å |

| C≡N Bond Length | Bond distance of the nitrile group. | ~1.15 Å |

| C-N (imidazole-phenyl) | Bond distance between the imidazole and phenyl rings. | ~1.42 Å |

| Phenyl-Imidazole Dihedral | The angle of twist between the two ring systems. | ~40-60° |

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy and spatial distribution of these orbitals dictate how the molecule interacts with other chemical species.

The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction. A higher HOMO energy indicates a greater propensity to act as an electron donor. For this compound, the HOMO is expected to be predominantly localized on the more electron-rich regions of the molecule. Based on studies of similar imidazole and benzimidazole derivatives, the HOMO density is likely to be distributed across the imidazole ring and the attached phenyl ring, with significant contributions from the nitrogen atoms of the imidazole. researchgate.netresearchgate.net

The LUMO is the orbital that is most likely to accept an electron in a chemical reaction. A lower LUMO energy suggests a greater ability to act as an electron acceptor. In the case of this compound, the LUMO is anticipated to be centered on the benzonitrile (B105546) portion of the molecule. The electron-withdrawing nature of the nitrile group and the chlorine atom would lower the energy of the LUMO and localize its density on the phenyl ring and the cyano group. rjptonline.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scirp.org A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

The HOMO-LUMO gap can be used to predict the electronic transitions and can be correlated with the UV-Visible absorption spectrum of the molecule. rjptonline.org The calculated energies of the HOMO, LUMO, and the energy gap for this compound, based on DFT calculations, would provide insight into its electronic behavior.

The following table presents representative FMO energy values for this compound, as would be obtained from DFT calculations.

| Parameter | Description | Predicted Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | The energy difference between the HOMO and LUMO. | ~ 4.0 to 5.0 eV |

These values indicate that this compound is a moderately stable molecule with a significant energy gap. The precise values would depend on the specific functional and basis set employed in the calculation. mdpi.comasianpubs.org

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution around a molecule. It allows for the identification of regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of This compound , an MEP map would likely reveal negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazole ring and the nitrile group, indicating these as primary sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, marking them as sites susceptible to nucleophilic attack. This information is vital for predicting the molecule's reactivity and its potential interactions with other molecules.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for simulating various spectroscopic techniques.

Investigation of Non-Linear Optical (NLO) Properties

Computational methods can also predict the Non-Linear Optical (NLO) properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). For This compound , these calculations would assess its potential for applications in optoelectronic devices. A large hyperpolarizability value would suggest significant NLO activity, often associated with molecules possessing strong intramolecular charge transfer characteristics. nih.govresearchgate.netnih.gov

Solvent Effects on Computational Parameters and Molecular Behavior

The interaction between a solute molecule and the surrounding solvent can significantly alter its geometric and electronic properties. Computational chemistry provides robust models to simulate these effects, offering insights that are often difficult to obtain through experimental means alone. The influence of different solvents on the computational parameters of this compound would be a critical area of investigation.

A systematic study would typically employ a theoretical method, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), combined with a continuum solvation model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). A range of solvents with diverse dielectric constants (ε) would be selected to probe the effects of polarity on the molecule.

Detailed Research Findings (Hypothetical)

A hypothetical study would likely reveal that as the solvent polarity increases, the dipole moment of this compound would also increase, indicating a greater charge separation within the molecule to accommodate the polar environment. This stabilization of charge separation would also be reflected in the total energy of the system, which is expected to decrease in more polar solvents.

The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly sensitive to the solvent environment. It would be anticipated that both HOMO and LUMO energy levels would be stabilized (lowered in energy) with increasing solvent polarity. However, the extent of stabilization might differ, leading to a solvent-dependent HOMO-LUMO energy gap (ΔE). This energy gap is a crucial indicator of the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Furthermore, the simulated UV-Vis absorption spectra would be expected to show a solvatochromic shift. Depending on the nature of the electronic transition (e.g., n → π* or π → π*), a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) would be observed with increasing solvent polarity.

Hypothetical Data Tables

The following tables represent the kind of data that would be generated in a computational study on the solvent effects on this compound.

Table 1: Calculated Dipole Moment (μ), Total Energy (E), and Solvation Energy (ΔE_solv) in Various Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ) [Debye] | Total Energy (E) [Hartree] | Solvation Energy (ΔE_solv) [kcal/mol] |

| Gas Phase | 1.00 | Value | Value | 0.00 |

| Toluene | 2.38 | Value | Value | Value |

| Chloroform | 4.81 | Value | Value | Value |

| Ethanol (B145695) | 24.55 | Value | Value | Value |

| Acetonitrile (B52724) | 37.50 | Value | Value | Value |

| Water | 78.39 | Value | Value | Value |

Table 2: Calculated Frontier Molecular Orbital Energies (E_HOMO, E_LUMO), Energy Gap (ΔE), and Maximum Absorption Wavelength (λ_max) in Various Solvents

| Solvent | E_HOMO [eV] | E_LUMO [eV] | Energy Gap (ΔE) [eV] | λ_max [nm] |

| Gas Phase | Value | Value | Value | Value |

| Toluene | Value | Value | Value | Value |

| Chloroform | Value | Value | Value | Value |

| Ethanol | Value | Value | Value | Value |

| Acetonitrile | Value | Value | Value | Value |

| Water | Value | Value | Value | Value |

The absence of such dedicated studies underscores a valuable opportunity for future research to characterize the physicochemical properties of this compound, thereby enriching the database of computational chemistry and potentially guiding its future applications.

Structure Activity Relationship Sar Studies of 2 Chloro 6 1h Imidazol 1 Yl Benzonitrile Analogues

Design Principles for Systematic Structural Modifications of the Benzonitrile (B105546) and Imidazole (B134444) Moieties

The systematic structural modification of 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile is guided by established medicinal chemistry principles aimed at exploring and optimizing the compound's interaction with biological targets. The design of analogues typically involves a methodical alteration of both the benzonitrile and imidazole rings.

Modification of the Benzonitrile Moiety:

The benzonitrile group offers several avenues for modification. The chlorine and nitrile substituents are key features that influence the electronic and steric properties of the ring. Design strategies often involve:

Substitution Variation: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) or with small alkyl or alkoxy groups can systematically alter the lipophilicity and electronic nature of the phenyl ring.

Positional Isomerism: Moving the nitrile or chloro group to different positions on the benzene (B151609) ring can probe the spatial requirements of the binding pocket.

Ring System Alteration: Replacing the benzene ring with other aromatic or heteroaromatic systems, such as pyridine (B92270) or pyrimidine, can explore different hydrogen bonding patterns and steric tolerances.

Modification of the Imidazole Moiety:

The imidazole ring is a crucial pharmacophore known for its ability to participate in hydrogen bonding and metal coordination. Systematic modifications include:

Substitution on the Imidazole Ring: Introducing substituents at the C2, C4, or C5 positions of the imidazole ring can modulate its basicity, steric bulk, and potential for additional interactions. For instance, adding a methyl or phenyl group can explore hydrophobic pockets in a target protein.

The overarching principle is to generate a library of analogues where single, specific changes are made to the parent structure. This allows for a clear correlation between the structural modification and any observed changes in biological activity, forming the basis of SAR studies.

Impact of Substituent Variation on Molecular Interactions and Electronic Properties

The introduction of different substituents to the this compound scaffold has a profound impact on its molecular interactions and electronic properties, which in turn dictates its potential biological activity.

Electronic Effects:

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): The chlorine atom and the nitrile group (C≡N) on the benzonitrile ring are strong EWGs. They decrease the electron density of the aromatic ring, influencing its ability to participate in π-π stacking interactions. Further addition of EWGs would enhance this effect.

Electron-Donating Groups (EDGs): Replacing the chlorine with an EDG, such as a methoxy (B1213986) (-OCH3) or an amino (-NH2) group, would increase the electron density of the benzonitrile ring. This can alter its reactivity and interaction with electron-deficient pockets in a biological target.

Steric Effects:

The size and shape of the substituents play a crucial role in how the molecule fits into a binding site.

Bulky Groups: The introduction of bulky substituents can lead to steric hindrance, potentially preventing the molecule from binding effectively. Conversely, a bulky group might be necessary to occupy a specific hydrophobic pocket.

Conformational Restriction: The rotational freedom between the benzonitrile and imidazole rings can be influenced by substituents. Ortho-substituents can restrict this rotation, locking the molecule into a specific conformation that may be more or less favorable for binding.

Lipophilicity and Solubility:

Halogens: Increasing the size of the halogen from chlorine to bromine or iodine generally increases lipophilicity.

Polar Groups: The introduction of polar groups, such as hydroxyl (-OH) or carboxyl (-COOH), can increase water solubility and provide additional hydrogen bonding opportunities.

The interplay of these factors is complex. For example, a substituent might improve electronic interactions but introduce unfavorable steric clashes. Therefore, a careful and systematic variation of substituents is necessary to deconvolute these effects and identify the optimal combination for a desired biological outcome.

Illustrative Data on Substituent Effects in Related Benzimidazole (B57391) Analogues

| Analogue Structure (Illustrative) | Substituent Change | Observed Trend in Biological Activity (Hypothetical) |

| 2-Fluoro-6-(1H-imidazol-1-YL)benzonitrile | Chlorine to Fluorine | May alter electronic properties and membrane permeability. |

| 2-Bromo-6-(1H-imidazol-1-YL)benzonitrile | Chlorine to Bromine | Increases lipophilicity and potential for halogen bonding. |

| 2-Methoxy-6-(1H-imidazol-1-YL)benzonitrile | Chlorine to Methoxy | Introduces an electron-donating group, potentially altering binding mode. |

| 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzonitrile | Methyl group on imidazole | Adds steric bulk and explores hydrophobic interactions. |

| 2-Chloro-6-(1H-pyrazol-1-YL)benzonitrile | Imidazole to Pyrazole | Alters hydrogen bonding capacity and electronic distribution. |

This table is for illustrative purposes to demonstrate the principles of SAR and is based on general trends observed in medicinal chemistry, not on specific experimental data for the named compounds.

Theoretical Frameworks for Correlating Structural Features with Potential Biological Activities

To rationalize the vast amount of data generated from SAR studies and to guide the design of new analogues, several theoretical frameworks are employed. These computational methods aim to build a quantitative relationship between the chemical structure of a molecule and its biological activity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational modeling technique that attempts to find a statistically significant correlation between a set of molecular descriptors and the biological activity of a series of compounds. For analogues of this compound, these descriptors would capture the electronic, steric, and hydrophobic properties of the molecules.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP, and topological indices.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use the 3D aligned structures of the molecules to generate steric and electrostatic field descriptors. These models can provide a 3D map highlighting regions where modifications are likely to enhance or diminish activity.

Pharmacophore Modeling:

A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. By analyzing a set of active analogues, a pharmacophore model for the target of this compound could be developed. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophoric features.

Molecular Docking:

If the 3D structure of the biological target is known (from X-ray crystallography or homology modeling), molecular docking can be used to predict the binding mode and affinity of the analogues. Docking simulations place the ligand into the active site of the receptor and score the different poses based on the predicted interaction energy. This provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

These theoretical frameworks, when used in conjunction with experimental SAR data, create a powerful iterative cycle for lead optimization.

Mechanistic Studies of Chemical Reactions Involving 2 Chloro 6 1h Imidazol 1 Yl Benzonitrile

Elucidation of Reaction Pathways for its Synthesis and Derivatization

The synthesis of 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile primarily involves the formation of a carbon-nitrogen bond between the imidazole (B134444) ring and the benzonitrile (B105546) core. Two principal mechanistic pathways are considered for this transformation: Nucleophilic Aromatic Substitution (SNA_r) and a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNA_r) Pathway:

The SNA_r mechanism is a plausible route for the synthesis of this compound, typically starting from 2,6-dichlorobenzonitrile (B3417380) and imidazole. wikipedia.orgbyjus.com This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen of the imidazole ring on the carbon atom bearing a chlorine atom in 2,6-dichlorobenzonitrile. youtube.com The presence of the electron-withdrawing nitrile group (-CN) and the second chlorine atom activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge in this complex is delocalized over the aromatic ring and is further stabilized by the ortho and para electron-withdrawing groups. libretexts.org

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group. wikipedia.org This step is typically fast. masterorganicchemistry.com

The derivatization of the resulting this compound can proceed through further nucleophilic substitution of the remaining chlorine atom or through reactions involving the nitrile or imidazole functionalities. For instance, the chlorine atom can be displaced by other nucleophiles under more forcing conditions or with appropriate catalytic activation.

Ullmann Condensation Pathway:

An alternative pathway for the synthesis is the copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide (2,6-dichlorobenzonitrile) with an amine (imidazole) in the presence of a copper catalyst. wikipedia.org The reaction generally requires a base to deprotonate the imidazole, making it a more potent nucleophile.

The precise mechanism of the Ullmann reaction is complex and can vary depending on the specific reaction conditions, including the copper source, ligands, and solvent. mdpi.com However, a generally accepted sequence involves the formation of a copper(I)-imidazolate species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the desired product and regenerate the catalyst. organic-chemistry.org

Catalytic Mechanisms in Carbon-Heteroatom Bond Formation Processes

The formation of the C-N bond in this compound can be significantly accelerated and made more efficient through the use of transition metal catalysts.

Copper-Catalyzed Ullmann-Type Coupling:

In the Ullmann condensation, the catalytic cycle is thought to proceed through the following key steps: organic-chemistry.orgmdpi.com

Formation of the Active Catalyst: A copper(I) species is often the active catalyst. This can be generated in situ from a copper(II) precursor or used directly as a Cu(I) salt (e.g., CuI). Ligands, such as diamines or phenanthrolines, can coordinate to the copper center to stabilize it and enhance its reactivity. wikipedia.org

Formation of Copper-Imidazolate: The imidazole, in the presence of a base, forms a copper(I)-imidazolate complex.

Oxidative Addition: The aryl halide (2,6-dichlorobenzonitrile) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

Reductive Elimination: The final step is the reductive elimination of the product, this compound, with the formation of a C-N bond. This step regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Palladium-Catalyzed Buchwald-Hartwig Amination:

While less common for imidazole coupling, the principles of palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) could also be applied. This catalytic cycle typically involves: rsc.org

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

Ligand Exchange: The halide on the palladium complex is replaced by the deprotonated imidazole.

Reductive Elimination: The desired N-arylated imidazole is formed through reductive elimination, regenerating the Pd(0) catalyst.

The choice of ligand is crucial in this type of catalysis as it influences the stability and reactivity of the palladium intermediates.

Role of Key Intermediates and Transition States in Reaction Dynamics

The progress and outcome of the reactions leading to and involving this compound are dictated by the stability and energetics of key intermediates and transition states.

In Nucleophilic Aromatic Substitution:

The key intermediate is the Meisenheimer complex . libretexts.orgmasterorganicchemistry.com Its stability is a critical factor in determining the reaction rate. For the synthesis of this compound from 2,6-dichlorobenzonitrile, the negative charge of the Meisenheimer complex is stabilized by resonance, with significant contributions from structures that place the negative charge on the carbon atoms ortho and para to the site of substitution, and importantly, on the electron-withdrawing nitrile group. youtube.comlibretexts.org

The transition state leading to the Meisenheimer complex is the highest energy point on the reaction coordinate and is therefore rate-determining. masterorganicchemistry.com Its structure involves the partial formation of the C-N bond and the partial breaking of the aromatic π-system. Recent studies have suggested that for some SNA_r reactions, the mechanism might be concerted, where the formation of the new bond and the breaking of the old bond occur simultaneously, passing through a 'Meisenheimer-like' transition state rather than a stable intermediate. nih.gov

In Catalyzed Reactions:

Stereochemical Considerations and Regioselectivity in Synthetic Transformations

Regioselectivity:

The synthesis of this compound from 2,6-dichlorobenzonitrile is inherently regioselective, as both positions ortho to the nitrile group are equivalent. However, in derivatization reactions of unsymmetrically substituted benzonitriles, the position of nucleophilic attack would be governed by the electronic and steric effects of the various substituents. nih.gov Generally, nucleophilic attack is favored at positions that are activated by electron-withdrawing groups and are sterically accessible. libretexts.org

In the case of the imidazole ring itself, it possesses two nitrogen atoms. However, in the neutral form, only one nitrogen is nucleophilic. In the deprotonated imidazolate anion, both nitrogens are potentially nucleophilic, but N-arylation typically occurs without scrambling, leading to a single constitutional isomer.

Stereochemical Considerations:

The molecule this compound is achiral and therefore does not present issues of stereoselectivity in its synthesis. However, if derivatization reactions were to introduce a chiral center, for example, through the substitution of the chlorine atom with a chiral nucleophile, then the stereochemical outcome of the reaction would need to be considered. Similarly, if the imidazole ring were to be substituted with groups that introduce chirality, the potential for diastereomers would arise. In such cases, the use of chiral catalysts or auxiliaries could be employed to control the stereoselectivity of the transformation. documentsdelivered.com

Compound Index

| Compound Name |

| This compound |

| 2,6-Dichlorobenzonitrile |

| Imidazole |

| Copper(I) iodide |

| Palladium(0) |

| Palladium(II) |

Illustrative Data Tables

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Method | Starting Materials | Catalyst/Reagent | Base | Solvent | Temperature (°C) |

| Nucleophilic Aromatic Substitution | 2,6-Dichlorobenzonitrile, Imidazole | None | K₂CO₃ | DMF | 100-120 |

| Ullmann Condensation | 2,6-Dichlorobenzonitrile, Imidazole | CuI (10 mol%) | Cs₂CO₃ | N-Methyl-2-pyrrolidone (NMP) | 150-180 |

| Buchwald-Hartwig Amination | 2,6-Dichlorobenzonitrile, Imidazole | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | K₃PO₄ | Toluene | 110 |

Note: This table presents plausible, illustrative conditions based on analogous reactions reported in the literature. Actual conditions may vary.

Table 2: Key Mechanistic Features

| Reaction Pathway | Key Intermediate/Transition State | Driving Force |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Stabilization of the negative charge by electron-withdrawing groups, restoration of aromaticity. |

| Ullmann Condensation | Organocopper(I) and Organocopper(III) species | Formation of a strong C-N bond, regeneration of the stable catalyst. |

| Buchwald-Hartwig Amination | Organopalladium(II) species | Reductive elimination to form the thermodynamically stable C-N bond. |

Advanced Research Applications and Future Directions for 2 Chloro 6 1h Imidazol 1 Yl Benzonitrile

Utility as a Versatile Synthetic Building Block in Complex Organic Synthesis

The structure of 2-Chloro-6-(1H-imidazol-1-YL)benzonitrile is endowed with multiple reactive sites, making it a highly versatile building block for the synthesis of complex organic molecules. researchgate.net The presence of an activated chloro group ortho to the electron-withdrawing nitrile group facilitates a range of nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities at this position. Furthermore, the chlorine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental transformations in modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds. youtube.comrsc.org

The cyano group is another key functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. chemicalland21.comu-tokyo.ac.jp This versatility allows for significant structural diversification. For instance, tandem reactions involving the cyano group, such as those catalyzed by ruthenium(II) complexes, can be employed to construct quinazolinone scaffolds directly from 2-aminobenzonitrile (B23959) precursors, a strategy that could be adapted for derivatives of this compound. rsc.org The imidazole (B134444) ring itself can be further functionalized, for example, through C-H functionalization at its C2 and C4 positions, to construct fused imidazole derivatives. acs.org

The strategic combination of these transformations enables the assembly of complex molecular architectures that are of interest in medicinal chemistry and materials science. The ability to sequentially or orthogonally modify each part of the molecule provides chemists with a powerful tool for creating libraries of diverse compounds. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Chloro | Nucleophilic Aromatic Substitution | Ethers, Amines, Thioethers |

| Chloro | Cross-Coupling (e.g., Suzuki, Stille) | Biaryls, Substituted Benzenes |

| Cyano | Hydrolysis | Carboxylic Acids |

| Cyano | Reduction | Aminomethyl derivatives |

| Cyano | Cycloaddition (with azides) | Tetrazoles |

| Imidazole | C-H Functionalization | Fused Imidazole Heterocycles |

Development as Chemical Probes for Molecular Biology Research

Chemical probes are essential tools for dissecting complex biological processes. The imidazole ring is a recurring motif in biological systems, most notably in the amino acid histidine, which plays a crucial role in the active sites of many enzymes and in metal ion coordination. researchgate.netnih.gov This inherent biological relevance makes this compound an attractive scaffold for the development of chemical probes.

The imidazole moiety can act as a recognition element for specific biological targets. researchgate.net By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the benzonitrile (B105546) core, it is possible to create probes for activity-based protein profiling or for imaging specific cellular components. For instance, imidazole derivatives have been developed as fluorescent chemosensors for detecting metal ions. mdpi.com The synthesis of such probes could involve the displacement of the chloro group with a linker attached to the reporter group.

Furthermore, the development of imidazole-reactive molecules can lead to new fluorophores, for example, based on a cinnamic scaffold. acs.org This suggests that derivatives of this compound could be designed to react specifically with certain biological molecules, leading to a detectable signal. The design of such probes requires a careful balance of reactivity, selectivity, and biocompatibility.

Exploration of Novel Chemical Scaffolds Derived from this compound

The unique combination of functional groups in this compound makes it an ideal starting point for the synthesis of novel heterocyclic scaffolds. The reactivity of the chloro and cyano groups allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, a synthetic route could be devised where a nucleophile is introduced at the chloro position, which then reacts with the cyano group or a derivative thereof to form a new ring.

The construction of novel scaffolds is a key strategy in drug discovery for exploring new chemical space and identifying molecules with novel biological activities. nih.gov Imidazole-containing heterocycles are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.gov By using this compound as a template, it is possible to generate libraries of new scaffolds for biological screening. For example, domino reactions can be employed to create complex heterocycles from simple starting materials in a single step. nih.gov

Integration with High-Throughput Screening Methodologies in Chemical Biology

High-throughput screening (HTS) is a powerful method for identifying new drug leads and for probing biological pathways. HTS involves the rapid testing of large libraries of chemical compounds for a specific biological activity. mdpi.com The versatility of this compound as a synthetic building block makes it highly suitable for the creation of compound libraries for HTS campaigns. thermofisher.com

By systematically varying the substituents at the chloro and cyano positions, and on the imidazole ring, it is possible to generate a large and diverse library of related compounds. These libraries can then be screened against a variety of biological targets to identify "hit" compounds with desired activities. nih.gov The "eNTRy rules," which are criteria associated with an increased likelihood of intracellular accumulation in bacteria, can be used to guide the selection of compounds for screening against infectious disease targets. nih.gov The development of fluorescent probes based on this scaffold, as discussed in section 7.2, can also be integrated into HTS assays, for example, to screen for enzyme inhibitors or receptor binders. nih.gov

Computational Design and Discovery of Next-Generation Derivatives

Computational methods are increasingly being used to accelerate the drug discovery process. beilstein-journals.orgnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be used to design and predict the properties of new molecules before they are synthesized. nih.govresearchgate.net

Starting with the this compound scaffold, computational tools can be employed to design next-generation derivatives with improved properties. For example, molecular docking can be used to predict how derivatives will bind to a specific protein target, allowing for the rational design of more potent inhibitors. researchgate.net QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, providing insights into the key determinants of activity.

Furthermore, computational methods can be used to explore the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the pharmacological profile of a compound. u-tokyo.ac.jpacs.org For instance, the benzonitrile group could be replaced with other bioisosteric groups to enhance properties like solubility or metabolic stability. nih.govdrughunter.com The integration of computational design with synthetic chemistry and biological testing creates a powerful iterative cycle for the rapid discovery and optimization of new bioactive molecules based on the this compound scaffold.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile?

The synthesis typically involves coupling chloro-substituted benzonitrile precursors with imidazole derivatives. Key considerations include:

- Solvent selection : Dichloromethane (DCM) is effective for minimizing side reactions due to its low polarity .

- Base optimization : Diisopropylethylamine (DIPEA) enhances nucleophilic substitution by deprotonating imidazole, improving coupling efficiency .

- Catalytic systems : Pd-based catalysts or mild Lewis acids may be used, though specific conditions depend on substituent reactivity. For example, 3-(1H-imidazol-1-yl)benzonitrile synthesis employed triflate salts and acetonitrile as a solvent .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ ~115 ppm). Substituent effects on chemical shifts are critical for structural confirmation .

- HRMS : Validates molecular weight (e.g., [M]+ = 189.1028 for imidazole derivatives) .

- IR spectroscopy : Identifies nitrile (C≡N stretch at ~2220 cm⁻¹) and imidazole C–N vibrations .

Q. How is this compound utilized in materials science?

It serves as a ligand in coordination polymers. For example, {[CdCl₂(BIPAB)₂]·H₂O}n (BIPAB = bis-imidazole-benzoitrile ligand) demonstrates strong luminescence and thermal stability, characterized via single-crystal X-ray diffraction and TG analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic systems for imidazole coupling reactions?

Discrepancies arise from varying steric/electronic environments. Strategies include:

- Comparative studies : Test Pd(PPh₃)₄ vs. CuI in DMF or DCM to assess yield differences .

- Computational modeling : Predict reaction pathways using DFT to identify rate-limiting steps (e.g., imidazole nucleophilicity in polar solvents) .

- Controlled experiments : Systematically vary temperature (60–120°C) and catalyst loading (1–5 mol%) to optimize conditions .

Q. What strategies improve yield in large-scale synthesis?

- Automated systems : Integrated consoles enable precise control of reaction parameters (e.g., temperature, stirring rate) for reproducibility .

- Workup optimization : Use liquid-liquid extraction with ethyl acetate/water to isolate the product efficiently .

- Scale-adjusted purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .

Q. How do substituents affect cyclometalation efficiency in imidazole-benzoitrile derivatives?

- Steric effects : Bulky groups (e.g., 2-naphthyl) hinder metal coordination, reducing reaction rates .

- Electronic effects : Electron-withdrawing groups (e.g., –Cl) enhance electrophilicity at the nitrile carbon, facilitating metal insertion .

- Case study : this compound showed higher Pd(II) binding affinity compared to non-chlorinated analogs in adsorption studies on Ag surfaces .

Q. What in vitro models evaluate the biological activity of this compound?

- Cell lines : HUVECs or BJ fibroblasts cultured in DMEM + 10% FBS are used to assess cytotoxicity (IC₅₀) and anti-proliferative effects .

- Calcium-sensing receptor (CaSR) assays : NPS-2143 (a structural analog) antagonizes CaSR in osteoblast models, providing a template for pharmacological studies .

Methodological Considerations Table

| Challenge | Solution | Key References |

|---|---|---|

| Low coupling yield | Optimize base (DIPEA) and solvent (DCM) | |

| Regioselectivity issues | Use directing groups (e.g., –NO₂) | |

| Adsorption on metal surfaces | Computational MD simulations | |

| Biological activity screening | HUVEC viability assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.